N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-hydroxy-3-phenylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic substitution reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonamide group produces a sulfonic acid or thiol .
Scientific Research Applications
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antibacterial and antifungal properties, making it a candidate for new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as inflammation and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts the production of folate, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides such as sulfamethoxazole and sulfadiazine, which also exhibit antibacterial properties .
Uniqueness
What sets N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide apart is its unique structure, which combines a naphthalene moiety with a sulfonamide group and a hydroxyl-phenylpropyl side chain.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(12-15-6-2-1-3-7-15)14-20-24(22,23)19-11-10-16-8-4-5-9-17(16)13-19/h1-11,13,18,20-21H,12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIOFEWQISFLTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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